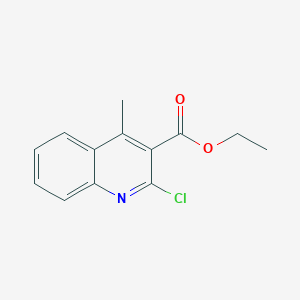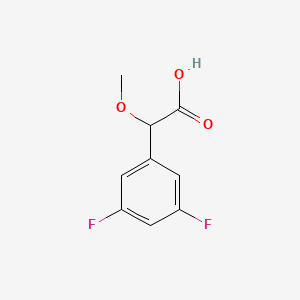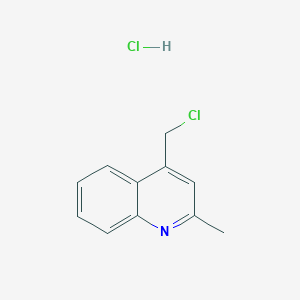
4-Chloromethyl-2-methylquinoline hydrochloride
Vue d'ensemble
Description
4-Chloromethyl-2-methylquinoline hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2N and its molecular weight is 228.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
- 4-Chloromethyl-2-methylquinoline hydrochloride is used in the synthesis of other chemical compounds. For instance, it's involved in the side-chain chlorination of methylquinolines, where methyl groups are transformed into chloromethyl, dichloromethyl, or trichloromethyl groups under certain conditions (Kóródi, 1991).
Anticancer Research
- This compound is a key intermediate in the development of novel anticancer agents, particularly those with 4-anilinoquinazoline scaffolds. Its derivatives have shown promising in vitro anticancer activity (Hong-Ze Li et al., 2010).
Antimicrobial and Antifungal Applications
- This compound is used in the synthesis of various compounds with antimicrobial and antifungal properties. For example, its derivatives have been tested and found effective against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger (K. .. Patel, H. S. Patel, 2017).
Biodegradation Research
- Research on the biodegradation of related methylquinolines under aerobic conditions, such as 4-methylquinoline, has been conducted. This is important for understanding the environmental impact and breakdown of these compounds (S. Sutton et al., 1996).
Halogenation and Modification Techniques
- This compound is involved in methodologies for halogenation of methylquinolines, producing various halogenated derivatives under different conditions, such as microwave irradiation (Yuanyuan Xie, Lehuan Li, 2014).
Foodborne Bacteria Studies
- Derivatives of this compound have been studied for their potential as natural preservatives against foodborne bacteria. These studies are crucial for developing eco-friendly food supplemental agents (Min-Gi Kim et al., 2014).
Synthesis of Novel Pharmaceuticals
- It's used in the synthesis of new pharmaceutical compounds, such as those showing antiarrhythmic, anticonvulsant, and analgesic activities. Its derivatives, like 1-chloromethylisoquinoline hydrochlorides, have been found effective in various pharmacological applications (A. G. Mikhailovskii et al., 2018).
Propriétés
IUPAC Name |
4-(chloromethyl)-2-methylquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;/h2-6H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFTRUTNFGBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623616 | |
| Record name | 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252919-32-7 | |
| Record name | 4-(Chloromethyl)-2-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


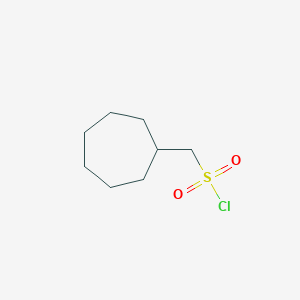
![7-Chloro-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3381497.png)

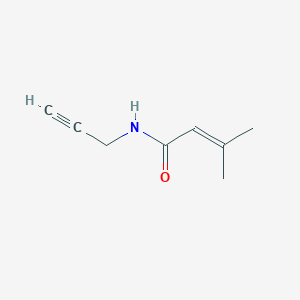
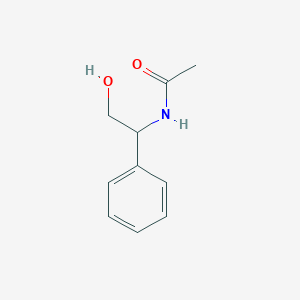
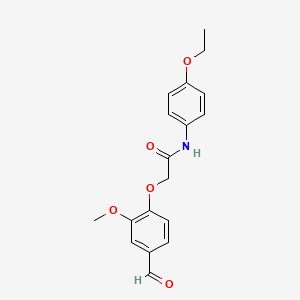


![2-[3-(Propan-2-yl)phenoxy]propanoic acid](/img/structure/B3381561.png)
